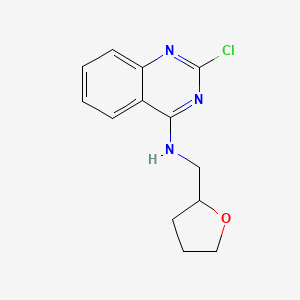

2-氯-N-(氧杂环丁烷-2-基甲基)喹唑啉-4-胺

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives, including “2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine”, involves various chemical reactions. The specific synthesis process can vary depending on the desired product and the starting materials .Molecular Structure Analysis

The molecular formula of “2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine” is C13H14ClN3O . The structure includes a benzene ring fused with a 2-pyrimidinone ring .Chemical Reactions Analysis

Quinazolinones, including “2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine”, are involved in a wide range of chemical reactions. These reactions are often used to modify the structure of the compound to enhance its biological activity .Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine” is 263.72 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental data .科学研究应用

组胺受体研究

Smits 等人 (2008) 的研究确定含喹唑啉的化合物为有效的促效剂人类组胺 H4 受体 (H4R) 反向激动剂。这些化合物还对人类组胺 H1 受体 (H1R) 表现出显着的亲和力,表明它们作为双重作用 H1R/H4R 配体具有治疗炎症的潜在益处。

合成和催化

在有机合成领域,Garlapati 等人 (2012) 探索了喹唑啉-4(3H)-酮衍生物的胺化,使用钯催化的反应。这项工作展示了喹唑啉衍生物在复杂有机合成中的多功能性。

癌症研究

喹唑啉衍生物已被探索为血管内皮生长因子受体-2 (VEGFR-2) 的抑制剂,血管内皮生长因子受体-2 (VEGFR-2) 是癌症治疗中的关键靶点。 Wissner 等人 (2005) 开发了作为 VEGFR-2 强效共价结合不可逆抑制剂的化合物,为癌症治疗的新策略提供了见解。

抗菌和抗炎特性

Dash 等人 (2017) 的研究合成了喹唑啉-4-酮/4-硫酮衍生物,揭示了它们的潜在抗菌、镇痛和抗炎特性。这表明这些化合物具有广泛的治疗应用。

抗高血糖活性

喹唑啉衍生物也因其抗高血糖活性而受到研究。 Ram 等人 (2003) 合成了一系列喹唑啉-4-酮,并评估了它们在大鼠模型中降低血糖水平的功效,表明它们在糖尿病管理中的潜在用途。

利尿剂

Maarouf 等人 (2004) 的工作重点是合成喹唑啉-4(3H)-酮衍生物作为潜在的利尿剂。他们的研究表明杂环组合对利尿活性的影响,突出了喹唑啉衍生物的药物化学应用。

作用机制

Target of Action

The primary targets of 2-Chloro-N-((tetrahydrofuran-2-yl)methyl)quinazolin-4-amine are Pseudomonas aeruginosa . This compound has shown broad-spectrum antimicrobial activity and has been particularly effective against this bacterium .

Mode of Action

This compound interacts with its targets by inhibiting biofilm formation, which is regulated by the quorum sensing system in Pseudomonas aeruginosa . It achieves this at sub-minimum inhibitory concentrations (sub-MICs) with IC 50 values of 3.55 and 6.86 µM .

Biochemical Pathways

The compound affects several biochemical pathways related to the virulence of Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . These effects occur at low concentrations without affecting bacterial growth, indicating the compound’s promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

未来方向

属性

IUPAC Name |

2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRBGVHJGQOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

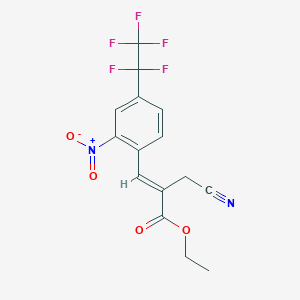

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

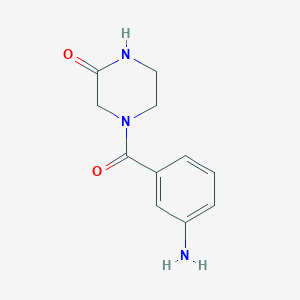

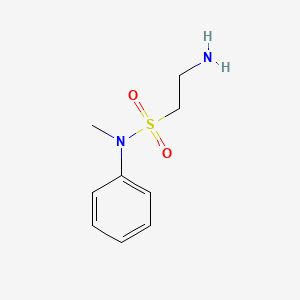

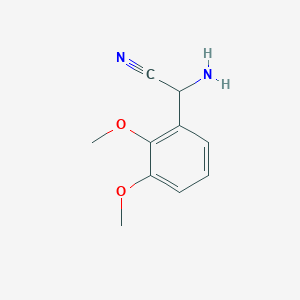

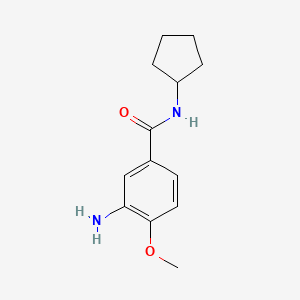

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3038900.png)